![molecular formula C24H21N3O3 B14207505 Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- CAS No. 824409-94-1](/img/structure/B14207505.png)
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- is a complex organic compound that features a piperazine ring substituted with acridine and phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale synthetic routes that are optimized for cost-efficiency and scalability. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the desired application and the specific properties of the compound being synthesized.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acridine moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The phenol group may also contribute to the compound’s biological activity by forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-methoxyphenyl)-
- Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-chlorophenyl)-
Uniqueness
What sets piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acridine and phenol groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
824409-94-1 |
|---|---|
Fórmula molecular |
C24H21N3O3 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2-hydroxyacridin-9-yl)-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21N3O3/c28-17-5-3-4-16(14-17)26-10-12-27(13-11-26)24(30)23-19-6-1-2-7-21(19)25-22-9-8-18(29)15-20(22)23/h1-9,14-15,28-29H,10-13H2 |
Clave InChI |
HOCUZLHOWFUPMF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=C(C=CC4=NC5=CC=CC=C53)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


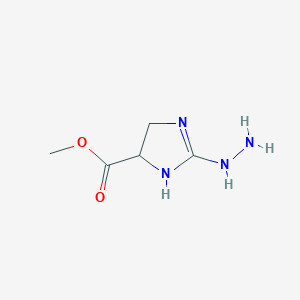
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)

![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
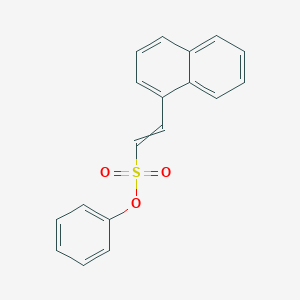
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

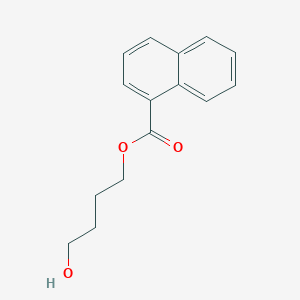
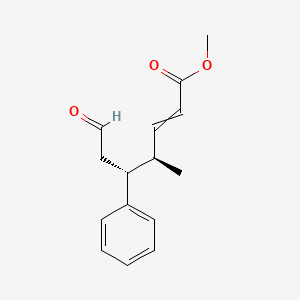
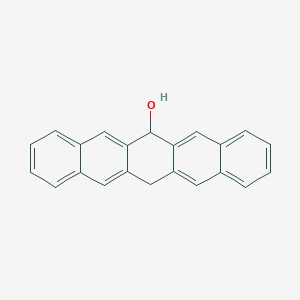
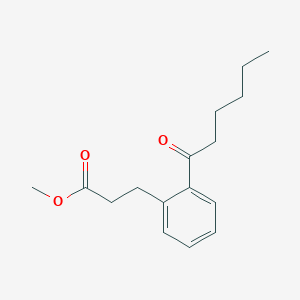


![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
